molecular formula C17H17N3O2 B7421026 N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine

N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine

Cat. No.: B7421026
M. Wt: 295.34 g/mol
InChI Key: CZYSEEYKMYBGEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine is a compound belonging to the quinoxaline family, which is known for its diverse pharmacological and industrial applications. Quinoxalines are nitrogen-containing heterocyclic compounds that have been extensively studied for their potential in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. One common method includes the reaction of 3-ethoxy-4-methoxyaniline with quinoxaline-2-carbaldehyde in the presence of an acid catalyst under reflux conditions . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-dione derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with DNA synthesis or protein function .

Properties

IUPAC Name

N-(3-ethoxy-4-methoxyphenyl)quinoxalin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-3-22-16-10-12(8-9-15(16)21-2)19-17-11-18-13-6-4-5-7-14(13)20-17/h4-11H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYSEEYKMYBGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)NC2=NC3=CC=CC=C3N=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.